ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate
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Overview
Description
Ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetyl group, and an aminosulfonyl group attached to an acrylate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate typically involves the Michael addition reaction. This reaction is performed between ethyl acrylate and a suitable amine, such as a primary or secondary amine, in the presence of a catalyst. Acidic alumina is often used as a heterogeneous catalyst under solvent-free conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michael addition reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The aminosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibiotics and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate involves its interaction with various molecular targets. The compound can act as a Michael acceptor, reacting with nucleophiles such as amines or thiols. This reaction forms covalent bonds with target molecules, potentially altering their function or activity. The specific pathways involved depend on the nature of the target molecules and the context of the reaction .
Comparison with Similar Compounds
Ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate can be compared with other similar compounds, such as:
Ethyl acrylate: A simpler ester that serves as a common Michael acceptor.
Methyl acrylate: Similar to ethyl acrylate but with a methyl ester group.
Acrylonitrile: Contains a nitrile group instead of an ester group, leading to different reactivity and applications
These compounds share some reactivity patterns but differ in their specific applications and properties, highlighting the unique features of this compound.
Properties
IUPAC Name |
ethyl (Z)-3-hydroxy-2-[(E)-sulfamoyliminomethyl]but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5S/c1-3-14-7(11)6(5(2)10)4-9-15(8,12)13/h4,10H,3H2,1-2H3,(H2,8,12,13)/b6-5-,9-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXMGBHDCJMYFJ-CXBDEZGUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C=NS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/C=N/S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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